methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by:
- A 2-amino group at position 2.
- A methyl ester at position 3.
- A 2-(3,4-dimethoxyphenyl)ethyl substituent at position 1.
The 3,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups, which may enhance π-π stacking interactions or hydrogen bonding in biological systems.
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C22H22N4O4/c1-28-16-9-8-13(12-17(16)29-2)10-11-26-20(23)18(22(27)30-3)19-21(26)25-15-7-5-4-6-14(15)24-19/h4-9,12H,10-11,23H2,1-3H3 |
InChI Key |
MISGXIVIMPJOOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the pyrroloquinoxaline core through a cyclocondensation reaction involving an aminoquinoxaline derivative and a suitable alkyne or alkene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Variations and Substituent Effects
Key structural differences among pyrroloquinoxaline derivatives include:
- Substituents at position 1 : Alkyl chains, aryl groups, or functionalized phenyl rings.
- Ester vs. amide groups at position 3.
- Substituent electronic properties (e.g., electron-donating vs. withdrawing).
Table 1: Structural Comparison of Selected Pyrroloquinoxaline Derivatives
*Hypothetical formula based on substituent analysis.
†Calculated based on inferred formula.
Physicochemical Properties and Functional Group Impact
- Ester vs. Amide Groups : Esters (e.g., methyl or ethyl in the target compound and ) are generally more lipophilic and hydrolytically labile than carboxamides (e.g., –10), which may improve metabolic stability .
- The 3,4-dimethoxyphenyl group in the target compound balances aromaticity and moderate hydrophobicity, favoring both solubility and target interaction. Trifluoromethyl groups () introduce strong electron-withdrawing effects, which may alter electronic distribution and binding kinetics .
Table 2: Substituent Electronic Effects and Implications
Analytical Data and Characterization
- Mass Spectrometry :
- Elemental Analysis: ’s compound matches calculated values (C: 69.59%, H: 6.12%, N: 15.46%) . Minor deviations in nitrogen content (e.g., 15.86% found vs. 15.46% calculated) may indicate synthesis impurities.
Biological Activity
Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (referred to as "compound" hereafter) is a novel compound belonging to the pyrroloquinoxaline class, which has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity based on recent studies and findings.
1. Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-b]quinoxaline core with an amino group and a methoxy-substituted phenyl group. Its chemical formula is .
2. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrroloquinoxaline derivatives. For instance:
- DPPH Radical Scavenging Assay : The compound demonstrated significant radical scavenging activity, comparable to established antioxidants like Trolox and gallic acid. It exhibited an overall rate constant of for hydroxyl radical scavenging in specific solvents .
- Mechanism of Action : The antioxidant mechanism is primarily attributed to the ability to donate electrons and stabilize free radicals, thus preventing cellular damage.
3. Anticancer Activity
The anticancer potential of the compound has been evaluated against various cancer cell lines:
- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were found to be lower than those of conventional chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cancer cell proliferation through hydrophobic interactions, suggesting a targeted approach in its anticancer mechanism.
4. Antibacterial Activity
The antibacterial properties of the compound were also assessed:
- In Vitro Testing : The compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This was evaluated using standard agar diffusion methods, where zones of inhibition were measured .
5. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrroloquinoxaline derivatives:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Enhance antioxidant and anticancer properties |
| Amino group | Essential for cytotoxic activity |
| Phenyl ring | Contributes to hydrophobic interactions |
6. Case Studies
Several case studies have been conducted to explore the biological activity of similar compounds within the pyrroloquinoxaline class:
- Study A : Investigated a series of substituted pyrroloquinoxalines for their antioxidant capacity using DPPH assays, with findings indicating that modifications at specific positions significantly enhance activity .
- Study B : Focused on the anticancer effects of pyrroloquinoxalines in combination therapies, showing synergistic effects when combined with existing chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
